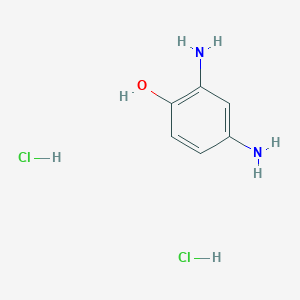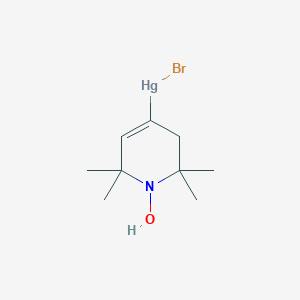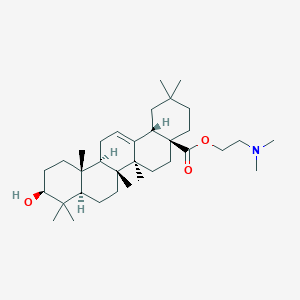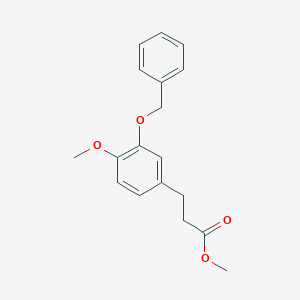
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate, also known as MPP, is a chemical compound that has been widely researched for its potential therapeutic uses. This compound belongs to the class of compounds known as methoxylated stilbenes, which are known for their antioxidant and anti-inflammatory properties. In recent years, MPP has gained attention for its potential use in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is not fully understood. However, studies have suggested that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been shown to have various biochemical and physiological effects. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate can reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases, including cancer. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in lab experiments is that it is relatively easy to synthesize and purify. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is also stable under various conditions, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate. One of the areas that require further investigation is the mechanism of action of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate. Understanding the molecular pathways through which Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate exerts its therapeutic effects can help in the development of more effective treatments. Another area that requires further investigation is the potential use of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in combination with other drugs for cancer treatment. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate can enhance the anticancer effects of other drugs, which makes it a potential candidate for combination therapy. Finally, further studies are needed to evaluate the safety and efficacy of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate in human clinical trials.
Conclusion:
In conclusion, Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is a promising compound that has shown potential therapeutic uses in cancer treatment, neurodegenerative disorders, and cardiovascular diseases. The synthesis of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate involves the reaction of 4-methoxy-3-(phenylmethoxy)benzaldehyde with methyl 3-bromo-3-phenylpropanoate in the presence of a base. This reaction results in the formation of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate, which can be purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been extensively studied for its potential therapeutic uses. One of the most promising applications of Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate is in cancer treatment. Studies have shown that Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has anticancer properties and can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
Número CAS |
6305-53-9 |
|---|---|
Nombre del producto |
Methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate |
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
methyl 3-(4-methoxy-3-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-20-16-10-8-14(9-11-18(19)21-2)12-17(16)22-13-15-6-4-3-5-7-15/h3-8,10,12H,9,11,13H2,1-2H3 |
Clave InChI |
PTOLWUSNCHMSMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)OCC2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)OC)OCC2=CC=CC=C2 |
Otros números CAS |
6305-53-9 |
Sinónimos |
NSC 41152 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



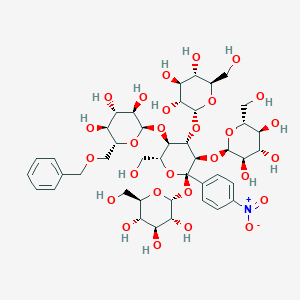
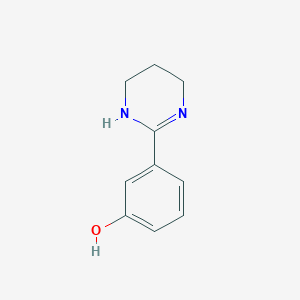
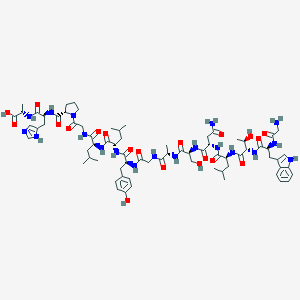
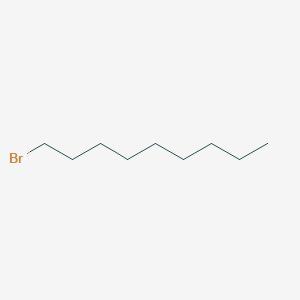
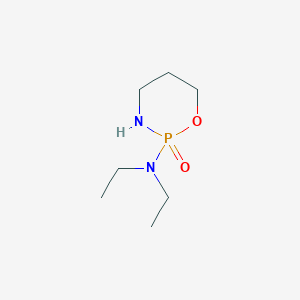
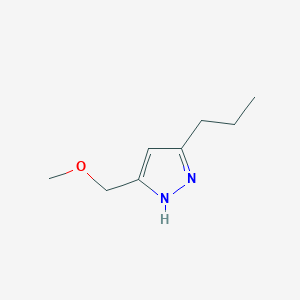
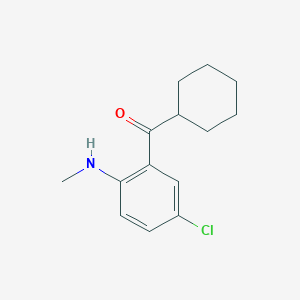
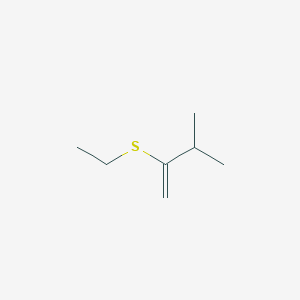
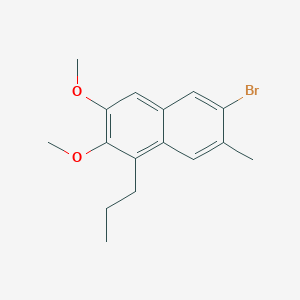
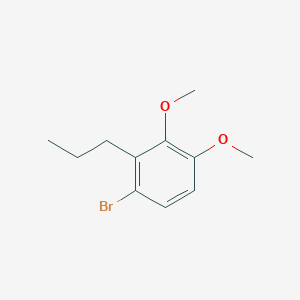
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
